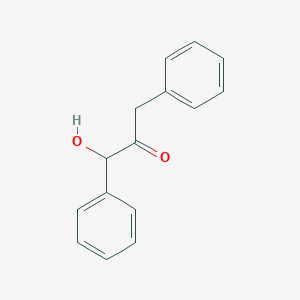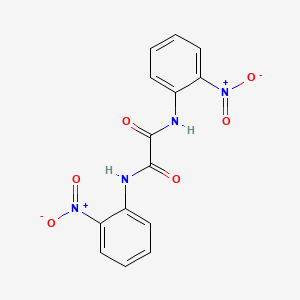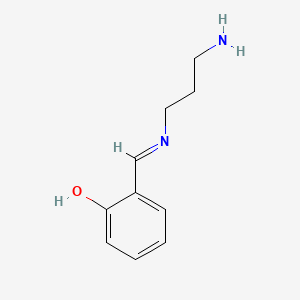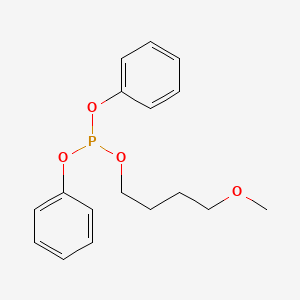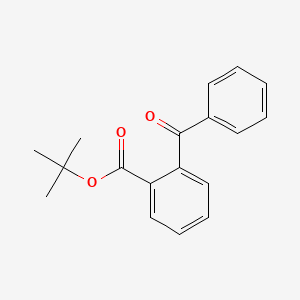
Tert-butyl 2-benzoylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-benzoylbenzoate: is an organic compound that belongs to the class of esters It is derived from benzoic acid and is characterized by the presence of a tert-butyl group attached to the ester functionality
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-benzoylbenzoate typically involves the reaction of a dialkyl phthalate with a Grignard reagent in the presence of an oxygenated solvent. The Grignard reagent can be phenyl magnesium bromide, phenyl magnesium chloride, or phenyl magnesium iodide . This method is efficient and selective, providing a high yield of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-benzoylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a catalyst like iron (Fe).
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
Tert-butyl 2-benzoylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carboxylic acids.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of various chemical products
Mechanism of Action
The mechanism by which tert-butyl 2-benzoylbenzoate exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or as a modulator of biochemical pathways. For example, it may interact with calmodulin, a protein that mediates various cellular processes by binding calcium ions . The specific molecular targets and pathways can vary depending on the context of its application.
Comparison with Similar Compounds
- Tert-butyl benzoquinone
- Tert-butyl hydroquinone
- Tert-butyl alcohol
Comparison: Tert-butyl 2-benzoylbenzoate is unique due to its ester functionality and the presence of both tert-butyl and benzoyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds like tert-butyl benzoquinone and tert-butyl hydroquinone . Additionally, the ester group in this compound allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
54354-02-8 |
|---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
tert-butyl 2-benzoylbenzoate |
InChI |
InChI=1S/C18H18O3/c1-18(2,3)21-17(20)15-12-8-7-11-14(15)16(19)13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI Key |
BNGCYQKRGJSWIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


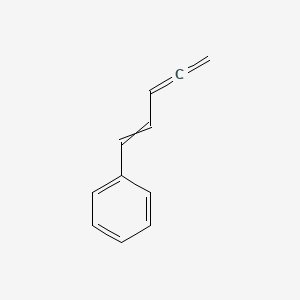
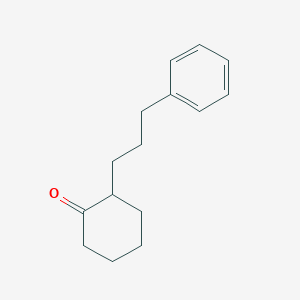
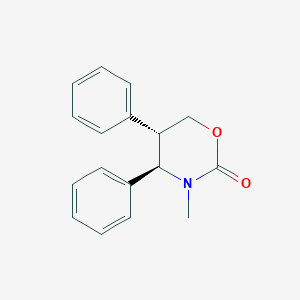

![4-[Ethyl-(4-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14650705.png)
![3,3-Dimethylbicyclo[2.2.2]octan-2-one](/img/structure/B14650706.png)
![4-[(E)-(4-Chlorophenyl)diazenyl]-N,N-dimethylnaphthalen-1-amine](/img/structure/B14650709.png)
![Bis[4-(chlorocarbonyl)phenyl] benzene-1,2-dicarboxylate](/img/structure/B14650712.png)
![beta-Alanine, N-[5-(acetylamino)-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester](/img/structure/B14650717.png)
